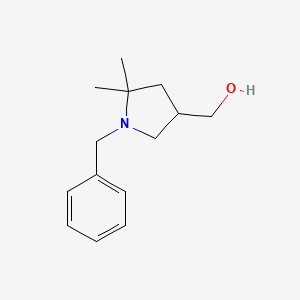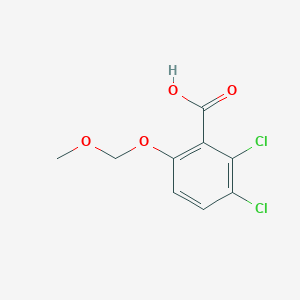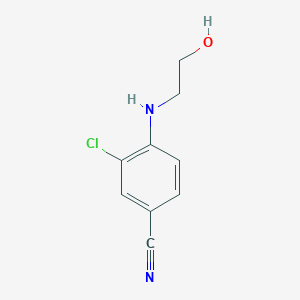
2,6-Dibenzyloxy-3-(4-bromo-2,6-difluoro-phenyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dibenzyloxy-3-(4-bromo-2,6-difluoro-phenyl)pyridine is a complex organic compound that features a pyridine ring substituted with benzyloxy groups at positions 2 and 6, and a 4-bromo-2,6-difluorophenyl group at position 3.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dibenzyloxy-3-(4-bromo-2,6-difluoro-phenyl)pyridine typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dibenzyloxy-3-(4-bromo-2,6-difluoro-phenyl)pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of dehalogenated products.
Substitution: Formation of methoxy-substituted derivatives.
Aplicaciones Científicas De Investigación
2,6-Dibenzyloxy-3-(4-bromo-2,6-difluoro-phenyl)pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2,6-dibenzyloxy-3-(4-bromo-2,6-difluoro-phenyl)pyridine involves its interaction with specific molecular targets. The presence of electron-withdrawing groups, such as bromine and fluorine, can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, making the compound a valuable tool in drug discovery and development .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Bis(benzyloxy)-3-bromopyridine: Similar structure but lacks the difluorophenyl group.
3-Bromo-2,6-dibenzyloxy-pyridine: Similar but without the difluorophenyl substitution.
Uniqueness
2,6-Dibenzyloxy-3-(4-bromo-2,6-difluoro-phenyl)pyridine is unique due to the presence of both bromine and fluorine atoms, which can significantly alter its chemical properties and reactivity compared to its analogs. This makes it particularly useful in applications requiring specific electronic and steric characteristics .
Propiedades
Fórmula molecular |
C25H18BrF2NO2 |
|---|---|
Peso molecular |
482.3 g/mol |
Nombre IUPAC |
3-(4-bromo-2,6-difluorophenyl)-2,6-bis(phenylmethoxy)pyridine |
InChI |
InChI=1S/C25H18BrF2NO2/c26-19-13-21(27)24(22(28)14-19)20-11-12-23(30-15-17-7-3-1-4-8-17)29-25(20)31-16-18-9-5-2-6-10-18/h1-14H,15-16H2 |
Clave InChI |
POSHZFIEYVGGKI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=NC(=C(C=C2)C3=C(C=C(C=C3F)Br)F)OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


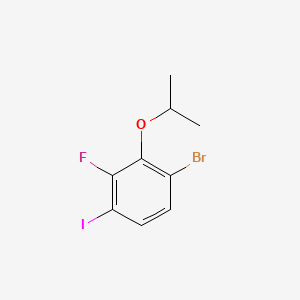
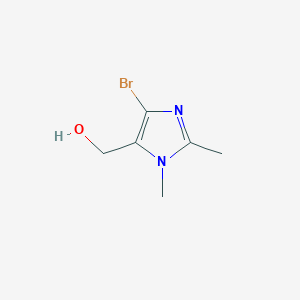
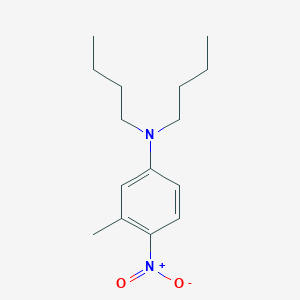
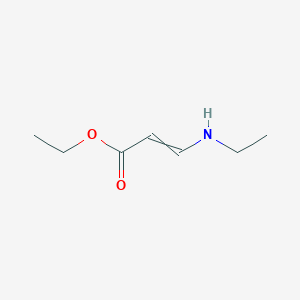
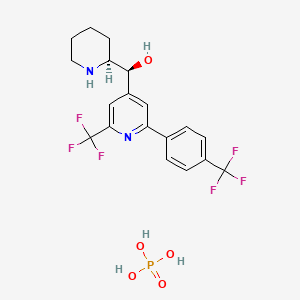
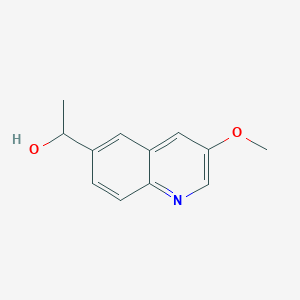
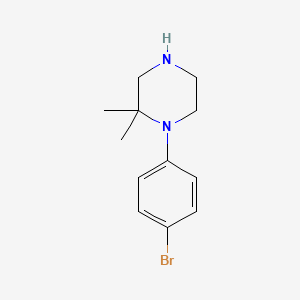


![5'-Acetyl-2'-fluoro-3-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13891024.png)
![2-[4-(4-ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]-5-methoxyPhenol](/img/structure/B13891033.png)
